ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Crystallographic Analysis of Thiazolo[3,2-a]Pyrimidine Core Architecture
The thiazolo[3,2-a]pyrimidine core consists of a bicyclic system where a thiazole ring (five-membered, S1/N1/C1–C3) is fused to a partially saturated pyrimidine ring (N1/C4–C7/C3). Single-crystal X-ray diffraction reveals the pyrimidine ring adopts a puckered conformation intermediate between boat and screw-boat forms, quantified by ring puckering parameters $$ Q(2) = 0.248(3) \, \text{Å} $$ and $$ \phi = 65.5(6)^\circ $$ . The dihedral angle between the thiazole and pyrimidine planes measures $$ 84.88^\circ $$, indicating near-orthogonal orientation .
Table 1: Crystallographic Parameters
The 4-ethoxyphenyl substituent at C5 occupies an axial position, bisecting the thiazolopyrimidine ring system. This orientation minimizes steric clashes with the C2 methyl and C6 ester groups, which deviate $$ 0.359 \, \text{Å} $$ and $$ 0.071 \, \text{Å} $$, respectively, from the pyrimidine mean plane . Weak C–H···O interactions ($$ 3.043–3.380 \, \text{Å} $$) between the ethoxy oxygen and adjacent molecules stabilize the crystal packing along the direction .
Spectroscopic Profiling for Substituent Verification
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): The 4-ethoxyphenyl group exhibits a characteristic ABX pattern at $$ \delta 6.82–7.25 \, \text{ppm} $$, with ethyl protons resonating as a quartet ($$ \delta 1.43 \, \text{ppm}, \, J = 7.0 \, \text{Hz} $$) and triplet ($$ \delta 4.02 \, \text{ppm} $$) . The C7 methyl group appears as a singlet at $$ \delta 2.34 \, \text{ppm} $$, while the thiazole C2 methyl resonates at $$ \delta 2.61 \, \text{ppm} $$ .
- $$ ^{13}\text{C} $$ NMR: The C3 carbonyl carbon appears deshielded at $$ \delta 195.2 \, \text{ppm} $$, consistent with conjugation to the thiazole nitrogen. The ester carbonyl (C6) resonates at $$ \delta 167.8 \, \text{ppm} $$ .
Infrared Spectroscopy:
Strong absorption bands at $$ 1725 \, \text{cm}^{-1} $$ (ester C=O) and $$ 1660 \, \text{cm}^{-3} $$ (pyrimidinone C=O) confirm functional group presence. The absence of N–H stretches above $$ 3000 \, \text{cm}^{-1} $$ verifies complete cyclization .
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 390.5 \, [\text{M}+1]^+ $$, matching the molecular formula C$$ _{19}$$H$$ _{22}$$N$$ _2$$O$$ _5$$S. Fragment ions at $$ m/z 332.1 $$ and $$ 274.0 $$ correspond to sequential loss of ethoxy ($$ -60 \, \text{Da} $$) and methyl ester ($$ -58 \, \text{Da} $$) groups .
Conformational Analysis of Ethoxy and Methyl Functional Groups
The ethoxy group adopts a trans configuration relative to the thiazolopyrimidine core, with torsion angles $$ \theta(\text{O–C–C–O}) = 178.2^\circ $$. This planar arrangement maximizes resonance stabilization between the ethoxy oxygen and the aryl π-system . In contrast, the C2 and C7 methyl groups exhibit slight deviations from coplanarity ($$ \Delta = 0.359 \, \text{Å} $$), inducing localized steric strain that contributes to the pyrimidine ring puckering .
Molecular dynamics simulations reveal three stable conformers for the ethoxy group:
- Anti-periplanar (population: 62%)
- Gauche+ (28%)
- Gauche– (10%)
The anti conformation predominates due to reduced van der Waals repulsions between the ethyl chain and adjacent methyl substituents .
Comparative Molecular Geometry with Analogous Heterocyclic Systems
Table 2: Geometric Comparison with Thiazolopyrimidine Derivatives
| Compound | Pyrimidine Puckering $$ Q(2) \, (\text{Å}) $$ | Dihedral Angle (°) | Source |
|---|---|---|---|
| Target compound | 0.248(3) | 84.88 | |
| 7-Chloro derivative | 0.261(2) | 82.15 | |
| 2,6-Diethyl ester | 0.235(4) | 87.02 |
The target compound exhibits intermediate pyrimidine puckering compared to 7-chloro ($$ Q(2) = 0.261 \, \text{Å} $$) and 2,6-diethyl ester ($$ Q(2) = 0.235 \, \text{Å} $$) analogs. Electron-withdrawing substituents (e.g., chlorine) increase ring flattening by $$ 0.013 \, \text{Å} $$, while ester groups enhance puckering through steric bulk .
Notably, the 4-ethoxyphenyl group induces greater aryl-thiazolopyrimidine dihedral angles ($$ 84.88^\circ $$) versus 4-methoxyphenyl analogs ($$ 79.34^\circ $$), attributable to increased steric demand of the ethoxy chain . This geometric distinction alters π-π stacking propensities, as evidenced by red-shifted UV-Vis absorption maxima ($$ \lambda_{\text{max}} = 278 \, \text{nm} $$ vs. $$ 272 \, \text{nm} $$ for methyl derivatives) .
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-5-24-14-9-7-13(8-10-14)16-15(18(23)25-6-2)11(3)20-19-21(16)17(22)12(4)26-19/h7-10,12,16H,5-6H2,1-4H3 |
InChI Key |
PYAACSUTUXBLIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation as a Foundation
The synthesis typically begins with a Biginelli condensation , a three-component reaction between an aldehyde, thiourea, and a β-dicarbonyl compound (e.g., ethyl acetoacetate). This step forms a dihydropyrimidine-thione intermediate (4a–j ), which serves as the precursor for cyclization. Electron-donating groups on the aldehyde, such as the 4-ethoxy group in 4-ethoxybenzaldehyde, enhance reactivity under acidic conditions. For example, iodine-catalyzed reactions in acetonitrile achieve high yields (e.g., 96% for analogous compounds).
Cyclization and Functionalization
The dihydropyrimidine-thione intermediate undergoes cyclization with propargyl bromide in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base. This step forms the thiazolo[3,2-a]pyrimidine core. Propargyl bromide introduces the necessary alkyne functionality, which facilitates ring closure under mild thermal conditions (80°C for 30 minutes).
Stepwise Synthesis of the Target Compound
Step 1: Formation of Dihydropyrimidine-Thione Intermediate
Reagents :
-
4-Ethoxybenzaldehyde (1j ), thiourea (2 ), ethyl acetoacetate (3 ), hydrochloric acid (catalytic), acetic acid (solvent).
Procedure :
A mixture of 1j (10 mmol), 2 (15 mmol), 3 (10 mmol), and HCl in acetic acid is refluxed for 3 hours. The product precipitates upon cooling, is filtered, washed with cold water, and recrystallized from ethanol to yield 4j .
Mechanistic Insight :
The reaction proceeds via acid-catalyzed nucleophilic addition of thiourea to the aldehyde, followed by cyclocondensation with ethyl acetoacetate.
Step 2: Cyclization with Propargyl Bromide
Reagents :
-
Intermediate 4j , potassium tert-butoxide, DMSO, propargyl bromide (5 ).
Procedure :
4j is dissolved in DMSO containing potassium tert-butoxide and stirred at 80°C for 30 minutes. Propargyl bromide is added, and the mixture is stirred at room temperature for 5 hours. The product is isolated by pouring the reaction into ice water, followed by filtration and drying.
Key Observations :
-
DMSO acts as both solvent and mild oxidizer.
-
Potassium tert-butoxide deprotonates the thione group, enabling nucleophilic attack on propargyl bromide.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Electron-donating substituents on the aldehyde (e.g., 4-ethoxy) favor iodine catalysis in acetonitrile, while electron-withdrawing groups require stronger acids.
Temperature and Time Dependence
-
Cyclization Step : Elevated temperatures (80°C) reduce reaction time but may promote side reactions. Room-temperature stirring ensures controlled cyclization.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a methanol-water gradient.
Comparative Evaluation of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces the cyclization time from 5 hours to 20 minutes but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
Antitumor Properties
Thiazolo[3,2-a]pyrimidine derivatives have been identified as promising candidates for antitumor agents due to their ability to inhibit cancer cell proliferation. Studies indicate that ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits strong inhibitory effects on various cancer cell lines. This is attributed to its structural similarity with other known antitumor agents that target specific pathways involved in cancer cell growth and survival .
Antimicrobial Activity
Research has shown that compounds within the thiazolo[3,2-a]pyrimidine class possess notable antimicrobial properties. This compound has demonstrated efficacy against a range of bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and protein production .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with α-amino acids or their derivatives to form the thiazole ring.
- Pyrimidine Core Construction : Subsequent reactions lead to the formation of the pyrimidine core through cyclization reactions involving various electrophiles such as carbonyl compounds.
- Carboxylation and Esterification : The final stages involve carboxylation and esterification processes to yield the desired ethyl ester derivative.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo[3,2-a]pyrimidines and evaluated their antitumor activities against human cancer cell lines. This compound was among those tested and showed IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Studies
A comprehensive study examined the antimicrobial properties of various thiazolo[3,2-a]pyrimidines. This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have similar structures but different substituents on the aromatic ring, leading to variations in their biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
Pyrano[2,3-d]thiazoles: These derivatives incorporate an additional pyran ring, offering unique pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- A thiazolo-pyrimidine core.
- An ethoxyphenyl substituent that may enhance lipophilicity and biological activity.
Antitumor Activity
Recent studies indicate that derivatives of thiazolo-pyrimidines exhibit significant antitumor properties. For instance:
- In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism appears to involve cell cycle arrest and induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has shown promising results against several microbial strains:
- A study reported that thiazolo-pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The ethoxy group is hypothesized to contribute to this activity by enhancing membrane permeability .
Anti-inflammatory Properties
Thiazolo-pyrimidines have been linked to anti-inflammatory effects:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological effects of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : The activation of intrinsic apoptotic pathways has been observed in cancer cells treated with this compound.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cancer progression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Colombeau et al. (2008) | Antitumor Activity | Significant inhibition of cell proliferation in A431 cells. |
| Hashimoto et al. (2012) | Antiviral Effects | Targeting pyrimidine biosynthesis showed enhanced antiviral activity against HEV. |
| Chopra et al. (2015) | Antimicrobial Properties | Demonstrated effectiveness against multiple bacterial strains. |
Q & A
Q. What are the common synthetic methodologies for preparing this thiazolopyrimidine derivative, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step reactions involving precursors like ethyl acetoacetate, aromatic aldehydes, and thiazolo[3,2-a]pyrimidine intermediates. Key steps include cyclization and substitution reactions. For example, refluxing with sodium acetate in glacial acetic acid/acetic anhydride (8–10 hours) is critical for forming the fused thiazolopyrimidine core . Catalysts such as palladium or copper, combined with solvents like dimethylformamide (DMF) or toluene, optimize yields . Monitoring via HPLC or TLC ensures purity, while recrystallization from ethyl acetate/ethanol produces single crystals for structural validation .
Q. How is X-ray crystallography utilized to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) confirms the fused thiazolopyrimidine scaffold and substituent positions. For example, the puckered pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) are resolved using SC-XRD . Hydrogen bonding (C–H···O) and intermolecular interactions are mapped to explain packing patterns . Data refinement parameters (R factor < 0.05, mean C–C bond length = 0.003 Å) ensure accuracy .
Q. What functional groups are critical for the compound’s reactivity, and how are they characterized spectroscopically?
Key functional groups include:
- 6-Carboxylate ester : Confirmed via IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (~165 ppm).
- 4-Ethoxyphenyl group : Identified through ¹H NMR (δ 1.4 ppm for ethyl CH₃, δ 4.0 ppm for OCH₂) and aromatic proton splitting patterns .
- 3-Oxo group : Detected using IR (~1680 cm⁻¹) and correlated with tautomeric equilibria in solution .
Advanced Research Questions
Q. How do substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) modulate biological activity, and what computational tools validate these effects?
Substituent electronic properties (electron-donating vs. withdrawing) influence bioactivity. For instance, replacing 4-methoxyphenyl with 4-ethoxyphenyl enhances lipophilicity, potentially improving membrane permeability. Density Functional Theory (DFT) calculations correlate substituent effects with charge distribution on the thiazolopyrimidine core, while molecular docking predicts interactions with targets like cyclooxygenase (COX) or protein kinases . Comparative assays (e.g., IC₅₀ values for COX inhibition) quantify activity differences .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. anticancer potency)?
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:
- Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 0.1–100 µM) in diverse cell lines (e.g., MCF-7 vs. HeLa) .
- Mechanistic studies : Use Western blotting or qPCR to identify downstream targets (e.g., NF-κB for inflammation, p53 for apoptosis) .
- Solubility optimization : Adjust solvents (e.g., DMSO vs. PEG) to ensure consistent bioavailability .
Q. How can reaction conditions be optimized to minimize side products during scale-up synthesis?
Critical parameters include:
- Catalyst loading : Palladium (0.5–2 mol%) balances cost and efficiency .
- Temperature control : Maintain reflux at 110–120°C to prevent premature cyclization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .
Key Methodological Insights
- Synthetic Challenges : Steric hindrance from 2,7-dimethyl groups may slow cyclization; microwave-assisted synthesis reduces reaction time .
- Analytical Pitfalls : Overlapping NMR signals (e.g., methyl and ethyl groups) require advanced techniques like 2D NMR (HSQC, HMBC) .
- Biological Assay Design : Include positive controls (e.g., aspirin for anti-inflammatory assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
